2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde

Catalog No.
S13496731
CAS No.
M.F
C15H11BrClFO3
M. Wt
373.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxy...

Product Name

2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde

IUPAC Name

2-bromo-4-[(2-chloro-6-fluorophenyl)methoxy]-5-methoxybenzaldehyde

Molecular Formula

C15H11BrClFO3

Molecular Weight

373.60 g/mol

InChI

InChI=1S/C15H11BrClFO3/c1-20-14-5-9(7-19)11(16)6-15(14)21-8-10-12(17)3-2-4-13(10)18/h2-7H,8H2,1H3

InChI Key

MDVJEDNJLQPSBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC2=C(C=CC=C2Cl)F

2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde is an organic compound characterized by the molecular formula C15H12ClFBrO3. This compound belongs to the class of substituted benzaldehydes and is notable for its complex structure, which includes a bromine atom, a chlorine atom, a fluorine atom, and a methoxy group. The presence of these halogen substituents and the methoxy group enhances its chemical reactivity and potential biological activity. Its structure features a benzaldehyde moiety linked to a benzyl ether, making it a versatile intermediate in organic synthesis and medicinal chemistry.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The aldehyde can be reduced to yield the corresponding alcohol.
  • Nucleophilic Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium methoxide for substitution reactions .

Research indicates that 2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde exhibits potential biological activities. Preliminary studies suggest it may possess antimicrobial and anticancer properties. The compound's mechanism of action is believed to involve interactions with specific molecular targets, modulating pathways related to cell growth, apoptosis, and inflammation .

The synthesis of 2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl alcohol and 5-methoxybenzaldehyde.
  • Reaction Conditions: The reaction is generally conducted under basic conditions using sodium hydroxide or potassium carbonate.
  • Synthetic Route: The etherification reaction occurs between 2-chloro-6-fluorobenzyl alcohol and 5-methoxybenzaldehyde in the presence of a base to produce the desired product.

Industrial methods may optimize this process for larger-scale production, employing continuous flow reactors and automated systems to enhance yield and purity.

2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde has various applications:

  • Organic Synthesis: It serves as an intermediate in the production of more complex organic molecules.
  • Pharmaceutical Research: Ongoing studies are exploring its potential as a therapeutic agent against various diseases.
  • Agrochemicals: The compound may also be utilized in the formulation of agricultural chemicals due to its biological activity .

The interaction studies of 2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde focus on its binding affinity with biological targets such as enzymes and receptors involved in disease pathways. These studies aim to elucidate its mechanism of action and identify potential therapeutic applications. Research has shown that compounds with similar structures can exhibit varying degrees of potency based on their substituent groups, influencing their interaction profiles .

Several compounds share structural similarities with 2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-6-fluorobenzaldehydeLacks the benzyl ether linkageSimpler structure without additional substituents
2-Bromo-4-methoxybenzaldehydeNo halogen substituents on the benzyl groupContains only one bromine atom
2-(Chlorophenyl)benzoic acidContains a carboxylic acid instead of an aldehydeDifferent functional group affecting reactivity

These compounds highlight the uniqueness of 2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde due to its combination of halogen substituents and methoxy group, which may confer distinct chemical properties and biological activities compared to its analogs.

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Exact Mass

371.95641 g/mol

Monoisotopic Mass

371.95641 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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